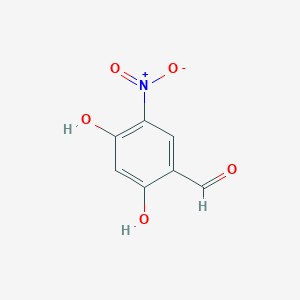

2,4-Dihydroxy-5-nitrobenzaldehyde

概要

説明

2,4-Dihydroxy-5-nitrobenzaldehyde is an organic compound with the molecular formula C7H5NO5 It is characterized by the presence of two hydroxyl groups and one nitro group attached to a benzaldehyde core

準備方法

Synthetic Routes and Reaction Conditions

The preparation of 2,4-Dihydroxy-5-nitrobenzaldehyde typically involves the nitration of 2,4-dihydroxybenzaldehyde. One common method includes the reaction of 2,4-dihydroxybenzaldehyde with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require careful control of temperature and concentration to ensure the selective nitration at the desired position on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound. Additionally, the optimization of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient industrial synthesis .

化学反応の分析

Types of Reactions

2,4-Dihydroxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions

Major Products

Oxidation: 2,4-Dihydroxy-5-nitrobenzoic acid.

Reduction: 2,4-Dihydroxy-5-aminobenzaldehyde.

Substitution: Various ethers or esters depending on the substituent introduced

科学的研究の応用

Chemical Properties and Mechanism of Action

Chemical Structure : DHNB has a molecular formula of CHNO and features hydroxyl and nitro groups that contribute to its reactivity and biological activity.

Mechanism of Action :

- Enzyme Inhibition : DHNB primarily acts as an inhibitor of xanthine oxidase (XO) , an enzyme crucial in purine metabolism. By inhibiting XO, DHNB reduces the production of uric acid, making it a candidate for treating conditions like hyperuricemia and gout .

- Biochemical Pathways : The compound affects cellular metabolism by modulating oxidative stress pathways, influencing gene expression, and altering cell signaling .

Biochemical Research

DHNB is utilized in studying enzyme inhibition mechanisms. It serves as a probe to investigate biological pathways related to oxidative stress and metabolic disorders.

Medical Applications

Research indicates that DHNB can effectively lower serum uric acid levels. In animal studies, it demonstrated potential therapeutic effects comparable to established drugs like allopurinol, with fewer side effects .

Industrial Chemistry

In industrial settings, DHNB is employed as a precursor in synthesizing dyes and pigments. Its unique chemical properties allow for the production of various derivatives through oxidation and substitution reactions .

Case Studies

作用機序

The mechanism by which 2,4-Dihydroxy-5-nitrobenzaldehyde exerts its effects often involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group plays a crucial role in its reactivity, often undergoing reduction to form reactive intermediates that can covalently modify target proteins .

類似化合物との比較

Similar Compounds

- 2,4-Dihydroxybenzaldehyde

- 2-Hydroxy-5-nitrobenzaldehyde

- 3,4-Dihydroxy-5-nitrobenzaldehyde

Uniqueness

2,4-Dihydroxy-5-nitrobenzaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of hydroxyl and nitro functionalities that can be exploited in various synthetic and research applications .

生物活性

2,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a compound of significant interest in biochemical and pharmacological research due to its potent biological activities, particularly its role as an inhibitor of xanthine oxidase (XO). This article provides an overview of the biological activity of DHNB, including its mechanism of action, pharmacokinetics, and potential therapeutic applications.

Target Enzyme: Xanthine Oxidase

DHNB primarily targets xanthine oxidase, an enzyme crucial for purine metabolism that catalyzes the conversion of hypoxanthine to xanthine and subsequently to uric acid. By inhibiting XO, DHNB effectively reduces uric acid production, which is beneficial in managing conditions such as hyperuricemia and gout .

Mode of Action

The compound acts as a potent inhibitor of XO with a reported IC50 value of approximately 3 μM. It exhibits mixed-type inhibition, meaning it can affect both the maximum rate of the reaction (Vmax) and the affinity of the enzyme for its substrate (Km) in a concentration-dependent manner . Notably, DHNB's inhibition is time-dependent and shows additive effects when used in conjunction with allopurinol, a standard medication for gout treatment .

DHNB's biochemical properties include:

- Stability : The compound is relatively stable under standard laboratory conditions with minimal degradation over time.

- Cellular Effects : It influences various cellular processes including signaling pathways and gene expression. The reduction in uric acid levels can modulate oxidative stress-related pathways.

- Transport and Distribution : DHNB is transported across cell membranes via specific transporters, allowing it to exert its effects intracellularly.

Pharmacokinetics

Research indicates that DHNB has low toxicity levels even at higher doses (e.g., 500 mg/kg), which contrasts with allopurinol that has shown significant side effects in animal models . The compound's pharmacokinetic profile suggests it could be co-administered with other medications to enhance therapeutic efficacy without increasing toxicity.

Case Studies and Research Findings

Several studies have investigated the biological activity of DHNB:

- Hyperuricemia Treatment : In a mouse model of hyperuricemia induced by allantoxanamide, DHNB administered at 100 mg/kg significantly reduced serum uric acid levels while effectively inhibiting serum XO activity .

- Oxidative Stress Reduction : DHNB has been shown to scavenge free radicals such as DPPH and reactive oxygen species (ROS), contributing to its potential protective effects against oxidative damage in cells .

- Cancer Research : Although not primarily studied for anticancer properties, related compounds such as nitrobenzaldehyde derivatives have demonstrated potential in disrupting cancer cell viability upon UV activation. This suggests a broader application for nitro-substituted benzaldehydes in cancer therapy .

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| XO Inhibition | Potent inhibitor with IC50 ~3 μM; mixed-type inhibition. |

| Uric Acid Reduction | Significantly lowers serum uric acid levels in animal models. |

| Antioxidant Activity | Scavenges free radicals and reduces oxidative stress. |

| Pharmacokinetics | Low toxicity; stable under laboratory conditions; effective at moderate doses. |

特性

IUPAC Name |

2,4-dihydroxy-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-3-4-1-5(8(12)13)7(11)2-6(4)10/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWDICCJVJOMHSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352772 | |

| Record name | 2,4-Dihydroxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53844-98-7 | |

| Record name | 2,4-Dihydroxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。